Synthesis and characterization of 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
Synthesis and characterization of 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
Executive Summary: This guide provides a comprehensive technical overview of the Schiff base 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol, a molecule of significant interest in coordination chemistry and medicinal research. Schiff bases, characterized by their azomethine (-C=N-) functional group, are versatile compounds with a wide array of applications stemming from their synthetic flexibility and biological activity.[1][2] This document details a field-proven protocol for the synthesis of the title compound via a classical condensation reaction. It further provides an in-depth analysis of the essential characterization techniques required to confirm its structural integrity and purity, including FT-IR, NMR, and Mass Spectrometry. The guide integrates theoretical insights from computational studies and discusses the potential biological relevance, making it an essential resource for researchers in synthetic chemistry, drug discovery, and materials science.
Introduction: The Significance of Schiff Bases
Schiff bases, also known as imines or azomethines, are a class of organic compounds typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The defining feature of a Schiff base is the carbon-nitrogen double bond. The presence of a lone pair of electrons on the nitrogen atom in an sp² hybridized orbital is of considerable chemical and biological importance.[4]
These compounds are pivotal in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][5][6] The imine group is critical to these biological functions.[1] The specific molecule, 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol, combines the structural features of a salicylaldehyde moiety with a halogenated aniline. The chlorine substituent is of particular interest as halogenated compounds are prevalent in FDA-approved drugs and can significantly modulate a molecule's physicochemical and biological properties.[7]
Synthesis: From Precursors to Product
The synthesis of 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is achieved through a nucleophilic addition-elimination reaction between salicylaldehyde and 3-chloroaniline. This condensation reaction is a robust and high-yielding method for forming the characteristic imine bond.
Reaction Principle and Mechanism
The reaction proceeds in two main steps. First, the nucleophilic nitrogen atom of the 3-chloroaniline attacks the electrophilic carbonyl carbon of salicylaldehyde, forming an unstable carbinolamine intermediate. Subsequently, this intermediate undergoes dehydration, often facilitated by mild acid catalysis or heat, to yield the stable imine product and a molecule of water.[3][8] The use of ethanol as a solvent is strategic; it effectively dissolves the reactants while allowing for easy removal of the final product, which is typically less soluble and precipitates upon cooling.[9]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | Carbonyl precursor |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | Amine precursor |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst (Optional) |
Detailed Experimental Protocol
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve salicylaldehyde (e.g., 10 mmol, 1.22 g) in 20 mL of absolute ethanol. In a separate beaker, dissolve an equimolar amount of 3-chloroaniline (10 mmol, 1.28 g) in 20 mL of absolute ethanol.
-
Reaction Initiation: Add the 3-chloroaniline solution to the salicylaldehyde solution under constant stirring. A color change to yellow is typically observed immediately. A few drops of glacial acetic acid can be added to catalyze the reaction, although it often proceeds efficiently without it.[9]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours to ensure the reaction goes to completion.[10] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to yield 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural profile.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The successful formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band for the azomethine (C=N) group and the disappearance of the C=O and N-H stretching bands from the starting materials.[11]
Key Expected Vibrational Frequencies:
| Frequency Range (cm⁻¹) | Vibration | Significance |
| ~3430 | O-H (Phenolic) | Broad band, indicates the presence of the hydroxyl group.[12] |
| ~1615 | C=N (Azomethine) | Strong, sharp peak. Its presence is definitive proof of Schiff base formation.[10][13] |
| ~1490 | C=C (Aromatic) | Stretching vibrations within the phenyl rings.[11] |
| ~1270 | C-N (Aromatic Amine) | Stretching vibration.[11] |
| ~750 | C-Cl | Characteristic stretching for the chloro-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Deuterated solvents like DMSO-d₆ or CDCl₃ are typically used.[12][14]
Expected ¹H NMR Signals (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet | 1H | Phenolic O-H | Highly deshielded due to strong intramolecular H-bonding with the imine nitrogen.[12] |
| ~8.6 | Singlet | 1H | Azomethine C-H | Deshielded proton on the C=N double bond.[10] |
| ~6.9 - 7.8 | Multiplet | 8H | Aromatic C-H | Protons on the two phenyl rings, appearing in a complex pattern. |
Expected ¹³C NMR Signals (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C=N | Carbon of the azomethine group, highly deshielded.[10] |
| ~161 | C-OH | Phenolic carbon attached to the hydroxyl group.[10] |
| 117 - 150 | Aromatic Carbons | A series of signals corresponding to the 12 carbons of the two aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol (C₁₃H₁₀ClNO), the nominal molecular mass is 231 g/mol . A key feature in the mass spectrum will be the isotopic pattern of chlorine.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit two prominent peaks for the molecular ion due to the two stable isotopes of chlorine:
-
m/z 231: Corresponding to the molecule containing ³⁵Cl.
-
m/z 233: Corresponding to the molecule containing ³⁷Cl.
-
-
Isotopic Abundance: The relative intensity of the M⁺ peak (m/z 231) to the M+2 peak (m/z 233) will be approximately 3:1, reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways may involve the loss of the chlorine atom or cleavage at the C-N or C=N bonds.[15]
Single-Crystal X-ray Diffraction
When suitable crystals can be grown, single-crystal X-ray diffraction provides the most definitive structural evidence. Studies on closely related compounds reveal key structural features that are expected for the title compound.[4]
-
Configuration: The molecule adopts an E configuration with respect to the C=N double bond.
-
Planarity: The molecule is nearly planar, a conformation stabilized by a strong intramolecular O-H···N hydrogen bond. This hydrogen bond forms a stable six-membered ring motif known as an S(6) ring.[4][12]
-
Intermolecular Interactions: In the solid state, the crystal structure is further stabilized by intermolecular forces such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.[16][17]
Caption: Key intramolecular hydrogen bond in the title compound.
Computational Analysis and Molecular Properties
Theoretical calculations, such as Density Functional Theory (DFT), provide deeper insights into the electronic structure and reactivity of the molecule.
-
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For this class of compounds, the most negative potential (red/yellow) is typically localized on the phenolic oxygen and imine nitrogen atoms, indicating these are the primary sites for electrophilic attack. The most positive potential (blue) is often around the phenolic hydrogen, making it a site for nucleophilic interaction.[4][16]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity.[7] The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. For the title compound, the HOMO and LUMO are typically delocalized across the entire π-conjugated system of the molecule.[4] The calculated energy gap for a similar structure is approximately 4.07 eV.[4]
Potential Applications and Biological Significance
The structural features of 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol make it a candidate for various applications, particularly in the biomedical field.
-
Antimicrobial Activity: Schiff bases derived from salicylaldehyde and substituted anilines are well-documented for their antibacterial and antifungal properties.[1][18] The presence of the chlorine atom can enhance this activity, potentially by increasing the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.[5]
-
Anticancer Potential: Many Schiff bases have been investigated as potential anticancer agents.[3] A related compound, 2-(((3-chlorophenyl) imino) methyl)-4-nitrophenol, has been studied via in silico docking and showed potential to target enzymes like tankyrase 2, which is implicated in cancer.[7]
-
Coordination Chemistry: The phenolic oxygen and imine nitrogen atoms act as excellent coordination sites (a bidentate ligand), allowing the molecule to form stable complexes with various transition metal ions.[9][11] These metal complexes often exhibit enhanced biological activity compared to the free ligand.[8]
Conclusion
This guide has outlined a reliable and reproducible methodology for the synthesis of 2-{(E)-[(3-chlorophenyl)imino]methyl}phenol. The described characterization workflow, employing a suite of spectroscopic and analytical techniques, provides a robust framework for verifying the compound's identity, purity, and detailed structural features. The combination of the salicylaldehyde scaffold and a chloro-substituted phenyl ring endows this molecule with significant potential for applications in medicinal chemistry and as a versatile ligand in coordination chemistry. Further investigations into its biological activities and the properties of its metal complexes represent promising avenues for future research.
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